6-Hydroxy-2-[(5-methoxy-1H-indol-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one
Description
This compound belongs to the benzofuran-3-one family, characterized by a dihydrobenzofuran core substituted with a hydroxy group at position 6 and a 5-methoxyindole-derived methylidene group at position 2.
Properties
Molecular Formula |
C18H13NO4 |
|---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
(2E)-6-hydroxy-2-[(5-methoxy-1H-indol-3-yl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C18H13NO4/c1-22-12-3-5-15-14(8-12)10(9-19-15)6-17-18(21)13-4-2-11(20)7-16(13)23-17/h2-9,19-20H,1H3/b17-6+ |
InChI Key |
OEKKLBIHYARCAA-UBKPWBPPSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)NC=C2/C=C/3\C(=O)C4=C(O3)C=C(C=C4)O |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C=C3C(=O)C4=C(O3)C=C(C=C4)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Core Strategy
The synthesis typically begins with indole derivatives, specifically 5-methoxy-1-methyl-1H-indole, which serve as the indole moiety precursor. The benzofuran core is constructed through cyclization reactions involving suitable phenolic or related intermediates.
Key Reactions and Intermediates
- Formation of Indole Derivative: The initial step involves methylation of the indole nitrogen followed by functionalization at the 3-position to introduce the necessary substituents.
- Construction of Benzofuran Ring: The benzofuran ring is synthesized via cyclization of phenolic compounds or their derivatives, often involving oxidative cyclization or intramolecular cycloaddition reactions.
Typical Synthetic Route
A representative route involves:
- Step 1: Methylation of 5-methoxyindole at the nitrogen atom using methyl iodide or dimethyl sulfate under basic conditions.
- Step 2: Introduction of a formyl or vinyl group at the 3-position of the indole via Vilsmeier-Haack formylation or similar electrophilic substitution.
- Step 3: Cyclization with phenolic derivatives under acidic conditions (e.g., polyphosphoric acid) to form the benzofuran core, followed by oxidation to introduce the hydroxy group at position 6.
Specific Methodologies from Literature
Acid-Mediated Cyclization
A notable method involves polyphosphoric acid (PPA)-mediated condensation of 3-(2-nitrovinyl)-1H-indoles with phenols, leading to benzofuran derivatives with high efficiency.
- Reactants: 3-(2-nitrovinyl)-1H-indoles and phenols
- Catalyst: Polyphosphoric acid (PPA)
- Temperature: Approximately 40°C
- Duration: About 1 hour
- Work-up: Neutralization with aqueous ammonia, extraction with ethyl acetate, purification via column chromatography
- Nucleophilic attack of phenol on the electron-deficient alkene
- Hydrolysis of nitro groups into hydroxamic acids
- Intramolecular cyclization forming the benzofuran ring with hydroxy substitution at position 6
This method is detailed in recent research, emphasizing cascade reactions and Brønsted acid catalysis to improve yields and selectivity.
Alternative Synthetic Route
Another approach involves:
- Step 1: Synthesis of 3-(2-nitrovinyl)-1H-indoles via Wittig or Horner–Wadsworth–Emmons reactions.
- Step 2: Cyclization with phenols under acidic conditions, often using methanesulfonic acid (MeSO₃H) as a catalyst.
- Step 3: Hydrolysis and purification to obtain the target compound.
Optimization and Research Findings
Recent research indicates that the use of Brønsted acids such as polyphosphoric acid significantly enhances the efficiency of the cyclization process, reducing reaction times and increasing yields. The cascade reaction mechanism involves initial nucleophilic addition, followed by hydrolysis and intramolecular cyclization, culminating in the formation of the benzofuran core with the hydroxy substitution.
Table 1: Comparative Summary of Preparation Methods
| Method | Reagents | Catalyst | Conditions | Yield | Key Features |
|---|---|---|---|---|---|
| PPA-mediated condensation | 3-(2-nitrovinyl)-1H-indoles + phenols | Polyphosphoric acid | 40°C, 1 hr | Up to 51% | Cascade, high efficiency |
| Acid catalyzed cyclization | 3-(2-nitrovinyl)-1H-indoles + phenols | Methylsulfonic acid | Reflux | Variable | Alternative, moderate yields |
Notes on Purification and Characterization
The crude products are typically purified by silica gel column chromatography, using solvent systems such as ethyl acetate/hexane. Structural confirmation involves NMR spectroscopy, mass spectrometry, and IR spectroscopy to verify the formation of the benzofuran ring and hydroxyl group.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-2-[(5-methoxy-1H-indol-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
6-Hydroxy-2-[(5-methoxy-1H-indol-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Hydroxy-2-[(5-methoxy-1H-indol-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Variations
The table below highlights key structural differences among similar benzofuran-3-one derivatives:
Key Observations :
Physicochemical Properties
Notes:
- *Estimated properties based on structural analogs.
- †Predicted using analogous indole derivatives.
- ‡Moderate solubility inferred from hydroxy and methoxy groups.
Key Observations :
- TB501 has the highest molecular weight and logP, attributed to its hydroxyethyl piperazine substituent, enhancing its suitability for liposomal delivery .
- Hispidol ’s lower molecular weight and logP correlate with its oral bioavailability and anti-inflammatory activity .
Antitubercular Agents (TB501 and TB515)
- TB501 demonstrates superior intracellular inhibition in liposomal formulations, even at low concentrations (IC₅₀ ~0.5 µg/mL). Its pH-sensitive liposomes improve targeting to mycobacterial-infected macrophages .
- TB515 , though less potent, shows synergistic effects with other antitubercular agents due to its phenylpropynylidene group, which may disrupt cell wall synthesis .
Antifungal Agent (CE)
- CE inhibits lanosterol 14-alpha demethylase (essential for ergosterol biosynthesis) and beta-tubulin assembly, achieving 80% growth inhibition of Fusarium solani at 50 µM .
Anti-inflammatory Agent (Hispidol)
- Hispidol suppresses TNF-α signaling by 60% at 10 µM, making it a candidate for inflammatory bowel disease .
Hypothesized Activity of Target Compound: The 5-methoxyindole group may enhance interactions with fungal enzymes (e.g., lanosterol demethylase) or bacterial targets (e.g., mycobacterial membranes) compared to phenyl-substituted analogs.
Biological Activity
6-Hydroxy-2-[(5-methoxy-1H-indol-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one is a complex organic compound that combines indole and benzofuran moieties. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, anticancer, and analgesic properties. The unique structural features of this compound may enhance its interaction with biological targets, leading to potential therapeutic applications.
Structural Characteristics
The compound's structure features a benzofuran core fused with an indole moiety , characterized by the presence of hydroxyl and methoxy groups which enhance its reactivity. The IUPAC name for this compound is (2Z)-6-hydroxy-2-[(5-methoxy-1H-indol-3-yl)methylidene]-1-benzofuran-3-one, with a molecular formula of C18H15NO4 and a molecular weight of 313.31 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may modulate the activity of enzymes or receptors involved in inflammation and cancer progression. For example, studies suggest that similar compounds can inhibit enzymes that promote tumor growth and inflammatory responses .
Anticancer Activity
Research indicates that 6-Hydroxy-2-[(5-methoxy-1H-indol-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one exhibits significant anticancer properties. In vitro studies have shown that indole derivatives can effectively inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, such as K562 and HL60 leukemia cells, with IC50 values indicating potent activity .
| Compound | Cell Line | IC50 (µM) | Remarks |
|---|---|---|---|
| 6-Hydroxy... | K562 | 5 | Significant cytotoxicity |
| 6-Hydroxy... | HL60 | 0.1 | Highly selective against cancer cells |
| Similar Indole Derivative | A549 | 16.4 | Inhibition of AKT signaling pathway |
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory effects. Similar indole derivatives have shown the ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests that 6-Hydroxy-2-[(5-methoxy-1H-indol-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one may be beneficial in treating inflammatory diseases .
Analgesic Properties
In addition to its anticancer and anti-inflammatory activities, this compound may possess analgesic properties. Compounds within the same class have been reported to exhibit pain-relieving effects through various mechanisms, including modulation of pain pathways in the central nervous system .
Case Studies
Recent studies have evaluated the efficacy of similar compounds in preclinical models:
- Indole Derivatives Against Lung Cancer : A study demonstrated that indole derivatives could inhibit lung adenocarcinoma cell proliferation by targeting specific kinases involved in cell cycle regulation .
- Cytotoxicity Evaluation : Another research effort assessed the cytotoxicity of various benzofuran derivatives against multiple cancer cell lines, highlighting the importance of structural modifications on biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
